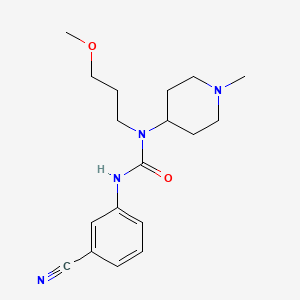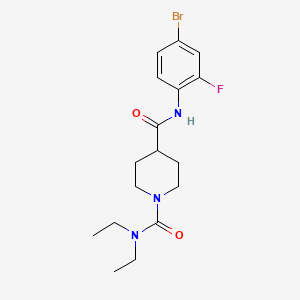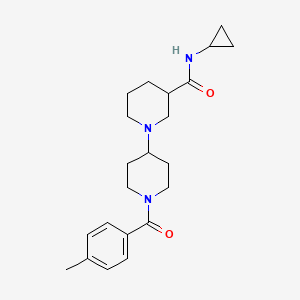
N'-(3-cyanophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-cyanophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea, also known as CMPU, is a potent and selective allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). CMPU has been shown to have potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction.
作用機序
N'-(3-cyanophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea acts as an allosteric modulator of mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. This compound binds to a specific site on mGluR5, resulting in the potentiation of receptor signaling. This leads to an increase in the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, neuroprotection, and the regulation of gene expression. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
実験室実験の利点と制限
N'-(3-cyanophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for the specific modulation of receptor activity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N'-(3-cyanophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea, including the development of more potent and selective allosteric modulators of mGluR5, the investigation of the potential therapeutic applications of this compound in various neurological disorders, and the elucidation of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and neuroprotection.
Conclusion:
In conclusion, this compound is a potent and selective allosteric modulator of mGluR5 with potential therapeutic applications in various neurological disorders. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound may lead to the development of novel treatments for neurological disorders.
合成法
N'-(3-cyanophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea can be synthesized through a multi-step process involving the reaction of 3-cyanophenyl isocyanate with 3-methoxypropylamine, followed by the reaction of the resulting intermediate with 1-methyl-4-piperidinylamine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N'-(3-cyanophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. This compound has also been shown to have potential antipsychotic and antidepressant effects.
特性
IUPAC Name |
3-(3-cyanophenyl)-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-21-10-7-17(8-11-21)22(9-4-12-24-2)18(23)20-16-6-3-5-15(13-16)14-19/h3,5-6,13,17H,4,7-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSFIWSVKDPZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CCCOC)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5359438.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)
![4-(3-{2,3,5,6-tetrafluoro-4-[4-methyl-2-(methylthio)phenoxy]phenyl}-2-propen-1-yl)morpholine hydrochloride](/img/structure/B5359455.png)


![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)